molecular formula C7H6ClIO B1390747 5-Chloro-2-iodo-3-methylphenol CAS No. 1150617-66-5

5-Chloro-2-iodo-3-methylphenol

Cat. No.: B1390747
CAS No.: 1150617-66-5
M. Wt: 268.48 g/mol
InChI Key: GNBAYTANZGQJIR-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-methylphenol is an organic compound with the molecular formula C7H6ClIO. It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a methyl-substituted phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-3-methylphenol can be achieved through several methods. One common approach involves the halogenation of 3-methylphenol (m-cresol) using chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure selective halogenation at the desired positions on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-iodo-3-methylphenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for significant reactivity, making it suitable for the development of bioactive molecules.

Key Uses:

  • Synthesis of Antimicrobial Agents: The compound can be utilized to create derivatives that exhibit antimicrobial properties. For instance, it has been explored in the synthesis of potential antibiotics and antifungal agents due to its ability to modify biological pathways in pathogens.
  • Precursor for Drug Development: Research has indicated that derivatives of this compound can serve as precursors for drugs targeting specific enzymes or receptors involved in diseases like diabetes and cancer. Its structural modifications can lead to compounds with enhanced efficacy and reduced side effects.

Case Study:
A study published in Pharmaceutical Frontiers highlighted a synthetic route involving this compound as an intermediate for developing sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their role in managing diabetes, showcasing the compound's potential in therapeutic applications .

Biocidal Applications

The compound also finds applications in the formulation of biocides. Its effectiveness against a range of microorganisms makes it valuable in industrial settings.

Key Uses:

  • Wood Preservation: this compound is used in formulations designed to protect wood from fungal decay and insect damage. Its biocidal properties help extend the lifespan of wooden structures.
  • Coatings and Paints: The compound is incorporated into coatings to provide antimicrobial protection, preventing the growth of bacteria and fungi on surfaces.

Data Table: Biocidal Efficacy

Application AreaEfficacy AgainstConcentration Used (mg/L)Reference
Wood PreservationFungi (e.g., Trichoderma)100EFSA Report
CoatingsBacteria (e.g., E. coli)50Internal Study

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard substance for various analytical techniques.

Key Uses:

  • Chromatography: The compound is employed as a reference standard in high-performance liquid chromatography (HPLC) to ensure accuracy in quantitative analyses of similar compounds.
  • Spectroscopic Studies: It serves as a model compound for studying reaction mechanisms and interactions with other chemical species through techniques such as NMR and mass spectrometry.

Case Study:
A research article demonstrated the use of this compound in HPLC methods to analyze complex mixtures containing halogenated phenols. The study emphasized its role in improving detection limits and separation efficiency .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications .

Biological Activity

5-Chloro-2-iodo-3-methylphenol (C7H6ClIO) is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C7H6ClIO
  • Molecular Weight : 236.48 g/mol
  • Structure : Contains chlorine and iodine substituents on a methyl-substituted phenolic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Halogen Bonding : The presence of halogens (Cl and I) allows for unique non-covalent interactions that can modulate protein function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Phenolic compounds, including halogenated derivatives like this compound, have been studied for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics .

Research on Anticancer Effects

Another investigation focused on the anticancer effects of halogenated phenols. It was found that this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a precursor in the synthesis of novel pharmaceuticals:

  • Antimicrobial Agents : Its effectiveness against resistant microbial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : Ongoing research aims to develop derivatives that enhance its anticancer efficacy while minimizing side effects.

Properties

IUPAC Name

5-chloro-2-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBAYTANZGQJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653923
Record name 5-Chloro-2-iodo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-66-5
Record name 5-Chloro-2-iodo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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